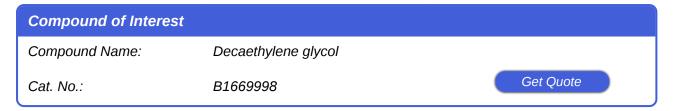


An In-depth Technical Guide to the Physicochemical Properties of Decaethylene Glycol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **decaethylene glycol**, complete with detailed experimental protocols for their determination. It also explores the critical role of this oligomer in advanced biomedical applications, such as Proteolysis Targeting Chimeras (PROTACs), illustrated through detailed diagrams.

Physicochemical Data of Decaethylene Glycol

Decaethylene glycol is a discrete polyethylene glycol (PEG) oligomer with the chemical formula C₂₀H₄₂O₁₁. Its well-defined structure imparts specific physical properties that are crucial for its various applications, particularly in the pharmaceutical sciences.

Melting Point 28 °C Star	ndard Atmosphere
	·
Boiling Point 280 °C 7 m	mHg
Boiling Point 539.5 °C 760	mmHg

Experimental Protocols for Thermal Analysis



The determination of the melting and boiling points of **decaethylene glycol** requires precise methodologies to ensure accurate and reproducible results. The following protocols are standard procedures for the thermal analysis of polyethylene glycols and are directly applicable to **decaethylene glycol**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

- Sample Preparation: A sample of 2-5 mg of decaethylene glycol is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.
- Thermal Program:
 - The sample is first equilibrated at 0 °C.
 - The temperature is then increased to 50 °C at a constant heating rate of 10 °C/min. This
 initial scan is to erase the thermal history of the sample.
 - The sample is then cooled to 0 °C at a rate of 10 °C/min.
 - Finally, a second heating scan is performed from 0 °C to 50 °C at a heating rate of 10
 °C/min. The melting point is determined from this second scan.
- Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram.

Determination of Boiling Point by Vacuum Distillation



The boiling point of **decaethylene glycol** is determined under reduced pressure to prevent thermal decomposition that may occur at its high atmospheric boiling point.

Methodology:

- Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. This
 includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a
 receiving flask. The system is connected to a vacuum pump with a pressure gauge.
- Sample Introduction: A sample of **decaethylene glycol** is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- Vacuum Application: The system is evacuated to the desired pressure (e.g., 7 mmHg).
- Heating: The sample is gradually heated using a heating mantle.
- Boiling Point Determination: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
 The pressure should be monitored and kept constant throughout the distillation.

Applications in Drug Development: The Role of Decaethylene Glycol in PROTACs

Decaethylene glycol is a commonly used linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the target protein and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC, highlighting the position and function of the **decaethylene glycol** linker.





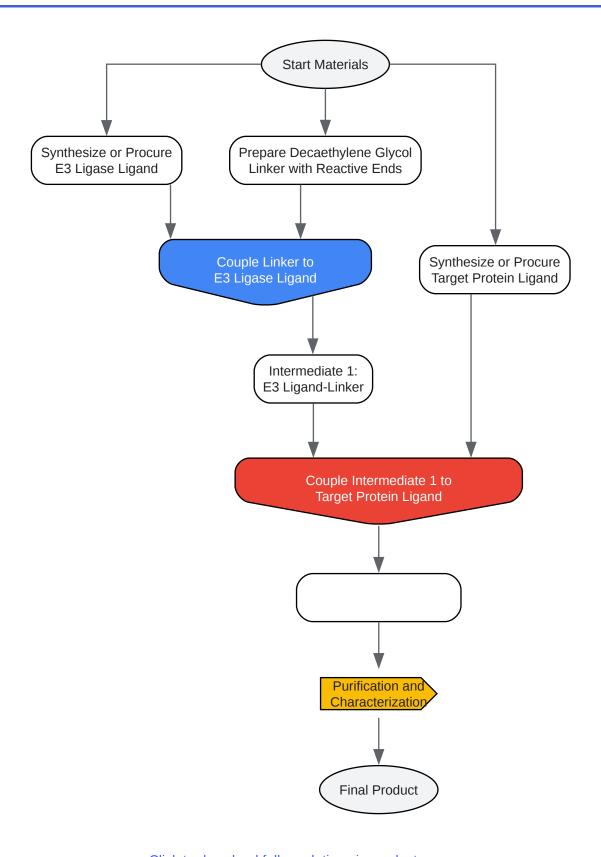
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Caption: Mechanism of action for a PROTAC utilizing a decaethylene glycol linker.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule involves a series of chemical reactions to connect the E3 ligase ligand and the target protein ligand via the **decaethylene glycol** linker. The following diagram outlines a generalized synthetic workflow.





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Caption: Generalized workflow for the synthesis of a PROTAC molecule.



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References

- 1. Decaethylene glycol Immunomart [immunomart.com]
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